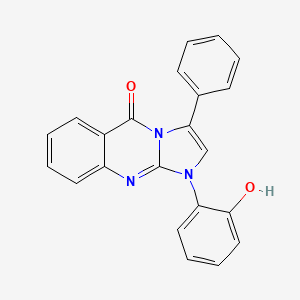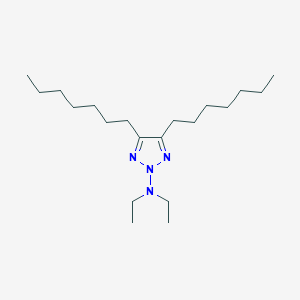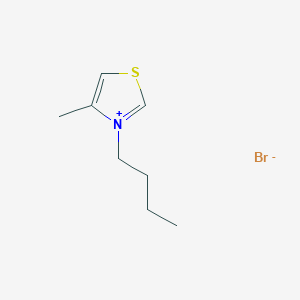![molecular formula C12H22O4 B14333667 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 111601-55-9](/img/structure/B14333667.png)
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic organic compounds containing a five-membered ring with two oxygen atoms. This particular compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of 2-ethylhexanol with formaldehyde and ethylene carbonate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the dioxolane ring. The process involves the following steps:
Formation of the Intermediate: 2-Ethylhexanol reacts with formaldehyde to form an intermediate hemiacetal.
Cyclization: The intermediate then undergoes cyclization with ethylene carbonate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.
Aplicaciones Científicas De Investigación
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolan-2-one: A simpler dioxolane compound with similar reactivity.
Ethylene Carbonate: A related compound used in similar applications.
Propylene Carbonate: Another cyclic carbonate with comparable properties.
Uniqueness
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one stands out due to its specific ethylhexyl group, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and stability characteristics.
Propiedades
Número CAS |
111601-55-9 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-10(4-2)7-14-8-11-9-15-12(13)16-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
ZAOWKPOZVBIQJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COCC1COC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)
